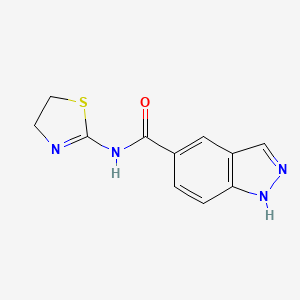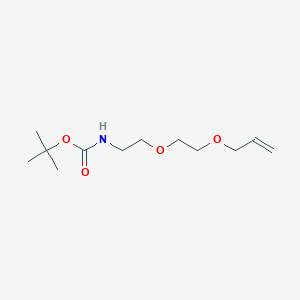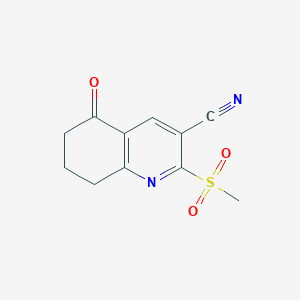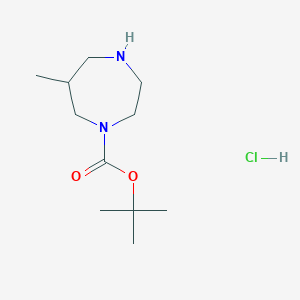![molecular formula C12H9ClN4 B11864954 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)
4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and an O-tolyl group in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a pyrimidine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
化学反応の分析
Types of Reactions: 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazolo[3,4-D]pyrimidines.
Electrophilic Substitution: Formation of nitro or sulfonyl derivatives.
Coupling Reactions: Formation of biaryl compounds with potential biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The presence of the chlorine atom and the O-tolyl group enhances its binding affinity and specificity towards the target enzyme.
類似化合物との比較
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but lacks the O-tolyl group.
4-Chloro-1H-pyrazolo[3,4-D]pyrimidine: Similar structure but without the O-tolyl substitution.
Uniqueness: 4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to the presence of both the chlorine atom and the O-tolyl group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C12H9ClN4 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
4-chloro-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3 |
InChIキー |
FQPDDPVPETUUKP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-1-ethyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11864910.png)





![5-Methyl-3-(thiazol-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11864949.png)


![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)
![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)
